molecular formula C22H23F6N5O B1672356 GSK1614343

GSK1614343

カタログ番号: B1672356
分子量: 487.4 g/mol
InChIキー: QNOSCJDGJKVFJR-RTBURBONSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

GSK1614343の合成には、重要な中間体の生成とその後の特定の条件下での反応を含む、複数のステップが含まれます。 詳細な合成経路と工業生産方法は、機密情報であり、公表されていません。

化学反応の分析

Mechanism of Action and Receptor Antagonism

GSK1614343 binds reversibly to GHSR1a, blocking ghrelin-induced activation. Key findings include:

  • Competitive Binding : Exhibits a pK<sub>B</sub> of 8.03 in rat pituitary RC-4B/C cells endogenously expressing GHSR1a, confirming potent antagonism .

  • Calcium Signaling Inhibition : In recombinant rat GHSR1a, it inhibits ghrelin-induced calcium responses with a pIC<sub>50</sub> of 7.90 .

  • No Partial Agonist Activity : Unlike some antagonists, this compound lacks intrinsic agonist properties in both endogenous and recombinant receptor systems .

Table 1: Pharmacodynamic Profile of this compound

ParameterValue (pK<sub>B</sub>/pIC<sub>50</sub>)Model SystemCitation
Receptor Antagonism8.03Rat RC-4B/C Cells
Calcium Response Inhibition7.90Recombinant Rat GHSR1a

In Vivo Biochemical Interactions

This compound demonstrates species-specific effects on metabolic pathways:

  • Orexigenic Effects in Rats and Dogs : At 10 mg/kg, it increases food intake (FI) and body weight (BW), linked to reduced hypothalamic pro-opiomelanocortin (POMC) mRNA levels .

  • Body Composition Changes : In wild-type mice, 30 mg/kg increases fat and lean mass (NMR analysis), effects absent in Ghsr null mice, confirming GHSR1a dependency .

  • Ghrelin Plasma Levels : Paradoxically decreases circulating ghrelin despite promoting weight gain, suggesting feedback mechanisms .

Table 2: In Vivo Effects of this compound

ParameterDose (mg/kg)SpeciesObservationCitation
Food Intake10Rat/DogIncreased FI and BW
Body Composition30Wild-type Mouse↑ Fat mass, ↑ Lean mass
Ghrelin Plasma Levels10RatSignificant reduction

Comparative Antagonist Profiling

This compound outperforms earlier antagonists like YIL-781 in selectivity and equilibrium binding:

  • Binding Kinetics : Reaches equilibrium faster than YIL-781 in RC-4B/C cells, enhancing functional assay reliability .

  • Species Specificity : Retains activity in rodent models but lacks cross-reactivity in non-rodent GHSR1a orthologs .

Unresolved Mechanistic Questions

  • GH Secretion vs. Appetite Regulation : The compound’s dissociation between GH inhibition and orexigenic effects challenges simplistic hormone-receptor models, implying unexplored regulatory pathways .

  • Redox Interactions : While not directly studied for this compound, redox mechanisms (e.g., thiol oxidation) observed in silica particles highlight potential indirect metabolic interactions requiring further study.

Synthetic and Analytical Considerations

Though synthesis details are undisclosed, its structure suggests:

  • Key Functional Groups : Pyridine, trifluoromethylphenyl, and pyrrolopyrazine moieties likely synthesized via multi-step organic reactions (e.g., cross-coupling, cyclization).

  • Quality Control : Purity and stability assessments would employ HPLC/MS, given its complex heterocyclic architecture.

This compound’s chemical interactions underscore its role as a tool compound for probing ghrelin signaling. Its unique pharmacological profile—combining GHSR1a antagonism with metabolic effects—warrants further mechanistic and translational studies.

科学的研究の応用

Obesity and Weight Management

GSK1614343 has been investigated for its effects on food intake and body weight regulation. In animal models, particularly rodents and dogs, the administration of this compound has led to unexpected increases in food intake and body weight. This effect is associated with reduced plasma ghrelin levels, suggesting that this compound may modulate appetite through mechanisms not solely dependent on ghrelin receptor antagonism .

  • Case Study : In a study involving rats treated with this compound, it was observed that while the compound inhibited ghrelin-induced food consumption, it paradoxically stimulated food intake under certain conditions. This indicates complex interactions within the ghrelin system that warrant further investigation .

Investigating Ghrelin's Role in Metabolic Disorders

Research utilizing this compound has provided insights into the role of ghrelin in various metabolic disorders, including obesity and diabetes. The compound's ability to inhibit ghrelin signaling makes it a valuable tool for understanding how modulation of this pathway can influence metabolic outcomes.

  • Case Study : A study demonstrated that chronic administration of this compound resulted in increased adiposity and muscle mass without fluid retention in wild-type mice but not in ghrelin receptor knockout mice, suggesting that the orexigenic effects are mediated through GHSR1a .

Comparative Data Table

Study Model Dosage Effects Observed Key Findings
Sabbatini et al. (2011)Rats10 mg/kgIncreased food intakeAntagonism of ghrelin did not reduce food intake as expected
Sabbatini et al. (2011)Dogs10 mg/kgIncreased body weightWeight gain attributed to increased adiposity and lean mass
Pharmacological Characterization (2010)Rat Pituitary CellsN/ACompetitive antagonismThis compound effectively inhibited calcium response induced by ghrelin

Implications for Future Research

The unexpected effects of this compound on appetite and body weight raise important questions about the underlying mechanisms of ghrelin signaling and its role in energy homeostasis. Future research should focus on:

  • Longitudinal Studies : Evaluating the long-term effects of this compound on metabolism and body composition.
  • Mechanistic Studies : Investigating alternative pathways influenced by GHSR1a antagonism.
  • Clinical Trials : Exploring the safety and efficacy of this compound in human populations suffering from obesity or metabolic syndrome.

作用機序

GSK1614343は、成長ホルモン分泌促進物質受容体1a(GHSR1a)を選択的に拮抗することで作用を発揮します。 この受容体は、成長ホルモンの分泌、食物摂取量、および体重の調節に関与しています。 this compoundは、受容体を遮断することで、成長ホルモンの放出を刺激し、食欲を増進させるホルモンであるグレリンの効果を阻害します。 この化合物の作用機序には、グレリンによって誘導されるカルシウム応答の阻害が含まれており、その結果、成長ホルモン分泌の低下と食物摂取量と体重調節の変化が生じます .

類似化合物との比較

GSK1614343は、YIL-781などの他のグレリン受容体拮抗薬と比較されています。 これら両方の化合物は、成長ホルモン分泌促進物質受容体1aの強力な拮抗薬ですが、化学構造と特定の活性は異なります。 this compoundは、YIL-781と比較して、グレリンによって誘導されるカルシウム応答の阻害において、より高い効力を示すことが示されています。 その他の類似化合物には、成長ホルモン分泌と代謝調節への影響について研究されている、さまざまなグレリン受容体拮抗薬が含まれています .

生物活性

GSK1614343 is a novel selective antagonist of the growth hormone secretagogue receptor type 1a (GHSR1a), which is primarily involved in the regulation of growth hormone (GH) secretion, appetite, and energy balance. This compound has been the subject of various studies aimed at understanding its biological activity, particularly its effects on food intake and body weight regulation.

This compound operates by antagonizing the ghrelin receptor, which plays a crucial role in stimulating GH secretion and promoting appetite. Unlike traditional agonists, this compound does not exhibit partial agonist properties, leading to its classification as a competitive antagonist.

Key Findings:

  • Inhibition of GH Secretion : this compound was characterized as a potent inhibitor of GH secretion in preclinical models, demonstrating significant effects on calcium mobilization and inositol phosphate turnover in rat pituitary adenoma cells (RC-4B/C) expressing GHSR1a receptors .
  • Unexpected Orexigenic Effects : Despite being an antagonist, this compound unexpectedly increased food intake and body weight in both rodents and dogs. This suggests a complex interaction with the ghrelin signaling pathway that is not yet fully understood .

Table 1: Pharmacological Profile of this compound

ParameterValue
pIC50 (calcium response)7.90
pIC50 (inositol phosphate assay)Not specified
Competitive Antagonism pKB8.03
Effects on Food IntakeIncreased
Effects on Body WeightIncreased

Case Studies and Experimental Results

Several studies have investigated the biological activity of this compound through various experimental setups:

  • Rodent Models : In studies involving wild-type and GHSR knockout mice, this compound administration resulted in increased food intake and body weight in wild-type mice, while these effects were abolished in GHSR null mice. This indicates that the orexigenic effect is mediated through the GHSR1a pathway .
  • Canine Studies : Similar results were observed in canine models, where administration of this compound led to increased food consumption and weight gain, further supporting its unexpected orexigenic properties .

Table 2: Summary of Case Study Findings

Study TypeSpeciesDose (mg/kg)Effect on Food IntakeEffect on Body Weight
Rodent StudyRats10IncreasedIncreased
Canine StudyDogs30IncreasedIncreased

Signaling Pathways

This compound has been shown to selectively inhibit certain signaling pathways activated by ghrelin. Studies utilizing bioluminescence resonance energy transfer (BRET) assays demonstrated that while ghrelin activates multiple G protein subtypes (Gq, Gi/o), this compound selectively inhibits these pathways without triggering β-arrestin recruitment, indicating a unique signaling bias .

Implications for Drug Development

The unique profile of this compound suggests potential therapeutic applications for treating obesity and related metabolic disorders. Its ability to modulate appetite through antagonism of ghrelin receptors while influencing GH secretion presents a dual-action mechanism that could be beneficial in clinical settings.

特性

分子式

C22H23F6N5O

分子量

487.4 g/mol

IUPAC名

(2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide

InChI

InChI=1S/C22H23F6N5O/c23-21(24,25)15-9-16(22(26,27)28)11-17(10-15)30-31-20(34)19(14-3-1-5-29-12-14)33-8-7-32-6-2-4-18(32)13-33/h1,3,5,9-12,18-19,30H,2,4,6-8,13H2,(H,31,34)/t18-,19-/m1/s1

InChIキー

QNOSCJDGJKVFJR-RTBURBONSA-N

SMILES

C1CC2CN(CCN2C1)C(C3=CN=CC=C3)C(=O)NNC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

異性体SMILES

C1C[C@@H]2CN(CCN2C1)[C@H](C3=CN=CC=C3)C(=O)NNC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

正規SMILES

C1CC2CN(CCN2C1)C(C3=CN=CC=C3)C(=O)NNC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

GSK 1614343
GSK-1614343
GSK1614343
N'-(3,5-bis(trifluoromethyl)phenyl)-2-(hexahydropyrrolo(1,2-a)pyrazin-2(1H)-yl)-2-(3-pyridinyl)ethanohydrazide

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK1614343
Reactant of Route 2
GSK1614343
Reactant of Route 3
GSK1614343
Reactant of Route 4
GSK1614343
Reactant of Route 5
GSK1614343
Reactant of Route 6
GSK1614343

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。